![molecular formula C18H20N4O3 B2847182 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea CAS No. 2320578-28-5](/img/structure/B2847182.png)
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential applications in medical research. MP-10 is a urea-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea inhibits the activity of GSK-3 by binding to the enzyme's active site. This binding prevents the enzyme from carrying out its normal function, which leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects
In addition to its inhibitory effects on GSK-3, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to have other biochemical and physiological effects. For example, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to increase the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism. 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has also been shown to have anti-inflammatory effects, as it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in lab experiments is its specificity for GSK-3 inhibition. This specificity allows researchers to study the effects of GSK-3 inhibition without the confounding effects of other compounds. However, one limitation of using 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea is its relatively low potency compared to other GSK-3 inhibitors. This limitation may make it difficult to achieve the desired level of GSK-3 inhibition in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea. One area of interest is the potential use of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea in the treatment of Alzheimer's disease. GSK-3 has been implicated in the development of Alzheimer's disease, and inhibition of the enzyme has been shown to improve cognitive function in animal models of the disease. Another area of interest is the development of more potent GSK-3 inhibitors based on the structure of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea. These more potent inhibitors may have greater therapeutic potential for the treatment of various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea and its potential applications in medical research.
Métodos De Síntesis
The synthesis of 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea involves a multi-step process that starts with the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde with 2-methoxyaniline to form an imine intermediate. The imine intermediate is then reduced to form the corresponding amine, which is then reacted with 1-isocyanato-4-(4-methylphenyl)butane to form the final product, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has shown potential in medical research due to its ability to inhibit the activity of certain enzymes. Specifically, 1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes. Inhibition of GSK-3 has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-15-6-3-2-5-14(15)21-18(24)20-12-13-8-9-19-16(11-13)22-10-4-7-17(22)23/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDGLQDCQKLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

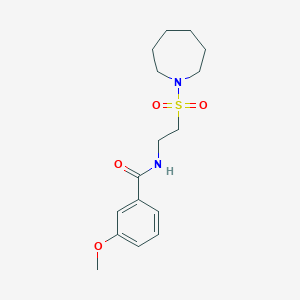
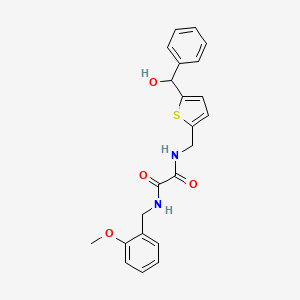

![ethyl 4-[5-[(E)-2-cyano-3-(2-hydroxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2847104.png)
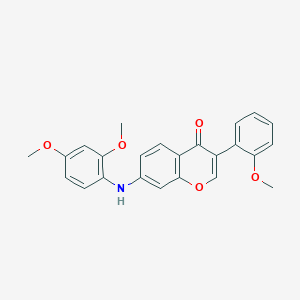
![(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847107.png)
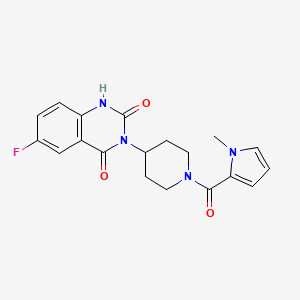
![Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2847109.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2847115.png)
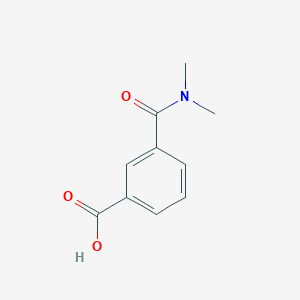
![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)
